3-Methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives typically involves the cyclization of appropriate precursors. For Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), a possible synthetic route could involve the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of methoxy and alkyl groups: These functional groups can be introduced through alkylation and methylation reactions using appropriate reagents such as alkyl halides and methylating agents.
Industrial Production Methods
Industrial production methods for pyrazine derivatives often involve large-scale chemical reactions under controlled conditions. The specific methods for producing Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of pyrazines can lead to the formation of dihydropyrazines or tetrahydropyrazines, depending on the reducing agent and conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of pyrazine derivatives typically yields N-oxides, while reduction can produce dihydropyrazines or tetrahydropyrazines.
Scientific Research Applications
Pyrazine derivatives, including Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), have various scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Used as flavoring agents, fragrances, and intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrazine derivatives can vary depending on their specific structure and functional groups. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific compound and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound of the pyrazine family.
2,3-Dimethylpyrazine: A simple pyrazine derivative with two methyl groups.
2,5-Dimethylpyrazine: Another pyrazine derivative with methyl groups at different positions.
Uniqueness
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is unique due to the presence of both methoxy and alkyl groups, which can influence its chemical properties and potential applications. These functional groups may enhance its reactivity and biological activity compared to simpler pyrazine derivatives.
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-butan-2-yl-3-methoxy-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C13H22N2O/c1-6-10(4)12-13(16-5)15-11(8-14-12)7-9(2)3/h8-10H,6-7H2,1-5H3 |
InChI Key |
IDHPEMYHBNUQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(N=C1OC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.